Kyselina o-tosyl-h
Overview
Description
NSC16168 is a specific inhibitor of ERCC1-XPF with no effect on both HhaI and XPG.
Scientific Research Applications
Ligand-Directed Tosyl Chemistry
In Vivo Protein Labeling
Kyselina o-tosyl-h is significant in ligand-directed tosyl (LDT) chemistry, a novel approach for site-selective attachment of synthetic molecules into specific endogenous proteins in vivo. This technique has been applied for chemically labeling proteins in living cells, tissues, and even in mice. It also enables the construction of biosensors directly inside cells without genetic engineering, offering a new tool for studying and manipulating biological systems (Tsukiji et al., 2009).
In Situ Native Protein Labeling and Engineering
Further expanding on its application in LDT chemistry, Kyselina o-tosyl-h has been instrumental in modifying native proteins with high specificity in various biological settings. This includes in vitro (in test tubes) to in living cells and in vivo environments. This approach has proved valuable for creating semisynthetic proteins directly in cellular contexts, which are useful for analyzing and imaging intracellular biological processes (Tsukiji & Hamachi, 2014).
Drug Discovery and Pharmacology
- Role in Drug Discovery: Although not directly involving Kyselina o-tosyl-h, its relevance in pharmacology and drug discovery is noteworthy. Drug research, driven by chemistry and increasingly guided by pharmacology, has made significant contributions to medicine. The advent of molecular biology and genomic sciences has a deep impact on drug discovery, enriching therapeutic armamentarium with recombinant proteins and monoclonal antibodies. This highlights the importance of chemical compounds, possibly including Kyselina o-tosyl-h, in advancing medical research (Drews, 2000).
Metabolomics and Medicine
- Metabolomics in Medicine: Kyselina o-tosyl-h's potential role in metabolomics, particularly in the analysis of seminal plasma in specific medical conditions like Kidney-Yang Deficiency syndrome (KYDS), is an emerging area of research. This approach is key in understanding the changes in metabolites and metabolic pathways in various medical conditions, thereby contributing to traditional Chinese medicine and potentially broader medical applications(Chen et al., 2015).
Safety And Hazards
Like all chemicals, tosyl compounds should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or ingested45. Always follow safety data sheet guidelines when handling these compounds45.
Future Directions
The use of tosyl compounds in organic synthesis is a well-established field, but there is always room for new discoveries and improvements6. Future research may focus on developing more efficient synthesis methods, discovering new reactions involving tosyl compounds, or exploring their potential applications in various fields6.
Please note that this is a general overview and may not apply to all tosyl compounds. For specific information on a particular compound, more detailed resources or expert consultation may be needed. If you have more details or a specific question, feel free to ask!
properties
IUPAC Name |
4-amino-5-(4-methylphenyl)sulfonyloxynaphthalene-2,7-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)30(25,26)27-16-9-14(29(22,23)24)7-11-6-13(28(19,20)21)8-15(18)17(11)16/h2-9H,18H2,1H3,(H,19,20,21)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWUYNDHGXLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218502 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kyselina o-tosyl-h | |
CAS RN |
6837-93-0 | |
Record name | 4-Amino-5-[[(4-methylphenyl)sulfonyl]oxy]-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6837-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kyselina o-tosyl-h | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.